An In-depth Technical Guide to N-Biotin-N-bis(PEG4-acid): A Branched Biotinylation Reagent for Bioconjugation and Drug Development
An In-depth Technical Guide to N-Biotin-N-bis(PEG4-acid): A Branched Biotinylation Reagent for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Biotin-N-bis(PEG4-acid), a versatile biotinylation reagent. The information presented herein is intended to support researchers in the fields of bioconjugation, drug delivery, and diagnostics by providing detailed technical data and outlining key experimental methodologies.
Core Chemical and Physical Properties
N-Biotin-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative that incorporates a single biotin (B1667282) moiety and two terminal carboxylic acid groups. This unique structure allows for the attachment of the biotin label to primary amine-containing molecules, such as proteins, antibodies, and peptides, through the formation of stable amide bonds. The hydrophilic PEG linkers enhance the water solubility of the resulting conjugate and can reduce non-specific binding.
Quantitative Data Summary
The following tables summarize the key quantitative data for N-Biotin-N-bis(PEG4-acid) and its commonly available hydrochloride salt.
Table 1: Chemical and Physical Properties of N-Biotin-N-bis(PEG4-acid)
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₇N₃O₁₄S | [1] |
| Molecular Weight | 739.9 g/mol | [1] |
| Purity | ≥95% | [1] |
| Functional Groups | 2x Carboxylic Acid (-COOH) | [1] |
| PEG/Non-PEG | PEG | [1] |
| Cleavability | Non-cleavable | [1] |
Table 2: Chemical and Physical Properties of N-Biotin-N-bis(PEG4-acid) HCl Salt
| Property | Value | Source |
| CAS Number | 2112731-49-2 | [2][3] |
| Molecular Formula | C₄₂H₇₈N₄O₁₈S | [2][3] |
| Molecular Weight | 959.16 g/mol , 995.61 g/mol (as HCl salt) | [2][4] |
| Purity | ≥95% to ≥98% | [2][3][5] |
| Appearance | Solid | [6] |
| Storage Conditions | -20°C | [3] |
| Solubility | Good in water, DMSO, DMF | [7] |
| Hydrogen Bond Donor Count | 5 | [6] |
| Hydrogen Bond Acceptor Count | 20 | [6] |
| Rotatable Bond Count | 50 | [6] |
Reactivity and Mechanism of Action
The primary utility of N-Biotin-N-bis(PEG4-acid) lies in the reactivity of its terminal carboxylic acid groups. These groups can be activated to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein) to form stable amide bonds. This reaction is typically facilitated by the use of carbodiimide (B86325) crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The general mechanism proceeds in two steps:
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Activation of the Carboxyl Group: EDC reacts with the carboxylic acid groups on the N-Biotin-N-bis(PEG4-acid) to form a highly reactive O-acylisourea intermediate.
-
Amine Reaction: This intermediate can directly react with a primary amine. To improve efficiency and stability, NHS is often added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.
Applications in Research and Drug Development
The unique properties of N-Biotin-N-bis(PEG4-acid) make it a valuable tool in various applications:
-
Biotinylation of Proteins and Antibodies: It is used for the simple and efficient biotin labeling of antibodies and other proteins for use in immunoassays (e.g., ELISA, Western blotting), affinity purification, and cell surface labeling. The hydrophilic PEG spacer helps to maintain the solubility and biological activity of the labeled protein.
-
Antibody-Drug Conjugates (ADCs): This reagent can be used as a linker in the development of ADCs.[4][8] The carboxylic acid groups can be conjugated to an amine-containing drug or payload, while the biotin can be used for targeting or purification purposes.
-
Surface Modification: The carboxylic acid groups can be used to attach the biotin moiety to amine-functionalized surfaces, such as beads or microplates, for the development of diagnostic assays and affinity chromatography matrices.
Experimental Protocols
The following is a general protocol for the conjugation of N-Biotin-N-bis(PEG4-acid) to a primary amine-containing protein, such as an antibody. This protocol is a representative example and may require optimization for specific applications.
Materials
-
N-Biotin-N-bis(PEG4-acid)
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, MES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure
-
Preparation of Reagents:
-
Equilibrate N-Biotin-N-bis(PEG4-acid), EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of N-Biotin-N-bis(PEG4-acid) (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
-
Activation of N-Biotin-N-bis(PEG4-acid):
-
In a microcentrifuge tube, combine a desired molar excess of the N-Biotin-N-bis(PEG4-acid) stock solution with the EDC and NHS stock solutions in Activation Buffer.
-
The molar ratio of Biotin-PEG-Acid:EDC:NHS is typically 1:1.2:1.2.
-
Incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
-
-
Conjugation to the Protein:
-
Prepare the protein solution in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Add the activated N-Biotin-N-bis(PEG4-acid) solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization (Optional):
-
Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of N-Biotin-N-bis(PEG4-acid).
Caption: Bioconjugation workflow using N-Biotin-N-bis(PEG4-acid).
Caption: Logical relationship of reactants and reagents in the conjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
